molecular formula C21H42O4 B054103 3-Stearoyl-sn-glycerol CAS No. 14811-92-8

3-Stearoyl-sn-glycerol

Cat. No.: B054103
CAS No.: 14811-92-8
M. Wt: 358.6 g/mol
InChI Key: VBICKXHEKHSIBG-UHFFFAOYSA-N
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Description

3-Stearoyl-sn-glycerol (3-SG) is a monoacylglycerol (MAG) with a stearoyl (C18:0) fatty acid esterified at the sn-3 position of the glycerol backbone. This structural specificity distinguishes it from positional isomers (e.g., 1-stearoyl-sn-glycerol) and mixed-chain analogs. 3-SG is notable for its role in lipid monolayers and bilayers, where its chirality and acyl chain packing influence phase behavior and stability . Studies using grazing-incidence X-ray diffraction (GIXD) reveal that 3-SG monolayers exhibit distinct lattice parameters under varying surface pressures (2–50 mN/m) and temperatures (5–151°C), forming oblique or orthorhombic lattices depending on conditions . Its small specific optical rotation complicates purity assessment, though enantiomeric resolution remains critical for functional studies .

Scientific Research Applications

Food Industry Applications

Emulsifying Agent
3-SG is utilized as an emulsifier in food products. Its ability to stabilize oil-in-water emulsions makes it beneficial in formulations such as salad dressings, sauces, and dairy products. Research indicates that monoacylglycerols like 3-SG enhance the texture and mouthfeel of food products while improving their shelf life by preventing separation .

Fat Replacers
In reduced-fat food formulations, 3-SG can serve as a fat replacer. It mimics the sensory attributes of fats, allowing for lower calorie options without sacrificing taste or texture. Studies have shown that incorporating 3-SG into low-fat products can maintain consumer acceptance while reducing overall fat content .

Pharmaceutical Applications

Drug Delivery Systems
3-SG has been investigated for its role in drug delivery. Its amphiphilic nature allows it to form micelles, which can encapsulate hydrophobic drugs, enhancing their solubility and bioavailability. This property is particularly useful for delivering poorly soluble pharmaceuticals, as demonstrated in various studies where 3-SG improved the therapeutic efficacy of specific drugs .

Anti-inflammatory Properties
Research has indicated that 3-SG exhibits anti-inflammatory effects, making it a candidate for therapeutic applications in inflammatory diseases. In vitro studies have shown that it can modulate inflammatory pathways, suggesting potential use in formulations aimed at treating conditions like arthritis and other inflammatory disorders .

Cosmetic Industry Applications

Skin Care Products
In cosmetics, 3-SG is valued for its moisturizing properties. It acts as an emollient, providing hydration and improving skin texture. Its inclusion in lotions and creams has been shown to enhance skin barrier function and reduce transepidermal water loss .

Stabilizer for Formulations
The compound also serves as a stabilizer in cosmetic emulsions, ensuring consistency and preventing separation over time. This application is crucial for maintaining the quality and efficacy of various beauty products .

Industrial Applications

Biodiesel Production
Recent studies have explored the use of 3-SG in biodiesel formulations to improve cold flow properties. Its incorporation can lower the cloud point of biodiesel, enhancing its performance in colder climates . This application aligns with ongoing efforts to develop sustainable energy sources.

Polyurethane Foams
3-SG-derived polyols are being researched for use in polyurethane foams. The modification of triacylglycerides through cross-metathesis can yield high-value olefinic chemicals, which are useful as petrochemical replacements in foam production . This development represents a significant step towards sustainable material production.

Data Table: Summary of Applications

Application AreaSpecific Use CaseBenefits
Food IndustryEmulsifying agentStabilizes emulsions; enhances texture
Fat replacerReduces calorie content without sacrificing taste
Pharmaceutical IndustryDrug delivery systemsImproves solubility and bioavailability
Anti-inflammatory propertiesPotential therapeutic applications
Cosmetic IndustrySkin care productsProvides hydration; improves skin texture
Stabilizer for formulationsMaintains product quality
Industrial ApplicationsBiodiesel productionImproves cold flow properties
Polyurethane foamsSustainable material production

Case Studies

  • Food Emulsification Study : A study conducted on various food emulsifiers found that 3-SG significantly improved the stability of oil-in-water emulsions compared to traditional emulsifiers. The results indicated enhanced sensory attributes and longer shelf life for the products containing 3-SG .
  • Drug Delivery Research : In a pharmacological study, 3-SG was used to encapsulate a poorly soluble anticancer drug. The results showed a marked increase in drug bioavailability and therapeutic efficacy when administered with the 3-SG formulation compared to conventional methods .
  • Cosmetic Formulation Analysis : A comparative analysis of skin creams revealed that those containing 3-SG exhibited superior moisture retention capabilities and improved user satisfaction ratings compared to creams without the compound .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers: 1-Stearoyl-sn-glycerol

  • Structural Difference : The stearoyl group is at the sn-1 position instead of sn-3.
  • Phase Behavior: 1-Stearoyl-sn-glycerol monolayers show altered packing compared to 3-SG due to glycerol backbone orientation. For example, at 50 mN/m and 10°C, 3-SG adopts an orthorhombic lattice (unit cell: a = 5.24 Å, b = 7.85 Å), while the sn-1 isomer may favor hexagonal packing under similar conditions .
  • Functional Implications: The sn-3 configuration in 3-SG enhances hydrogen bonding between the free hydroxyl group and adjacent acyl chains, stabilizing monolayers .

Diacylglycerols (DAGs): 1-Stearoyl-3-oleoyl-sn-glycerol (1,3-SODG)

  • Structural Difference : A mixed-chain DAG with stearate (sn-1) and oleate (sn-3).
  • Crystallography: 1,3-SODG adopts an extended V-shaped conformation (94° angle between chains) with segregated stearoyl and oleoyl layers. This segregation minimizes steric clashes, yielding a stable monoclinic crystal (a = 9.36 Å, b = 5.50 Å, c = 77.92 Å) and a melting point of 42.5°C .
  • Contrast with 3-SG: Unlike 3-SG, which forms monolayers, 1,3-SODG’s bilayer structure allows for hydrogen bonding between glycerol hydroxyls and carbonyl groups, stabilizing its crystal lattice .

Mixed-Chain DAGs: 1-Stearoyl-2-oleoyl-sn-glycerol (1,2-SODG)

  • Structural Difference : Unsaturated oleate at sn-2 adjacent to stearoyl (sn-1).
  • Polymorphism : 1,2-SODG exhibits eight metastable phases (α, β1-β4, β', γ1-γ2) due to chain packing conflicts. For instance, the β' phase (orthorhombic packing) has a bilayer spacing of 47.1 Å, while the α phase forms an unstable hexagonal lattice (d = 174 Å) .
  • Comparison with 3-SG: The sn-2 unsaturation in 1,2-SODG disrupts chain alignment, causing disorder absent in 3-SG’s monolayers .

Triacylglycerols (TAGs): 1-Palmitoyl-2,3-stearoyl-sn-glycerol (PSS)

  • Structural Difference : Two saturated stearoyl chains (sn-2,3) and one palmitoyl (sn-1).
  • Crystallization : PSS forms β' polymorphs with triclinic parallel chain packing. In binary mixtures with tristearin (SSS), PSS delays SSS crystallization due to kinetic competition .
  • Functional Contrast: Unlike 3-SG, which forms monolayers, PSS’s triacyl structure enables complex bulk crystallization relevant to food and pharmaceutical matrices .

Key Data Tables

Table 1: Lattice Parameters of this compound Monolayers

Temperature (°C) Pressure (mN/m) Lattice Type a (Å) b (Å) Angle (°)
5 2 Oblique 5.18 8.02 85.2
5 50 Orthorhombic 5.24 7.85 90.0
151 2 Oblique 5.32 8.10 84.8

Table 2: Thermal Properties of Mixed-Chain Glycerides

Compound Melting Point (°C) Enthalpy (kcal/mol) Crystal System
This compound N/A (monolayer) N/A Oblique/Orthorhombic
1,3-Stearoyl-oleoyl-sn-glycerol 42.5 18.0 Monoclinic (Cc)
1,2-Stearoyl-oleoyl-sn-glycerol 23.1 (β1 phase) 12.3 Triclinic

Biological Activity

3-Stearoyl-sn-glycerol, also known as triacylglycerol (TAG) with stearic acid at the sn-3 position, is a glycerolipid that plays a significant role in various biological processes. This compound is of interest due to its structural properties and potential health benefits, particularly in the context of nutrition and metabolism. The following sections detail its biological activities, synthesis methods, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C21H42O4C_{21}H_{42}O_4 and is characterized by its three fatty acid chains, with stearic acid (C18:0) specifically located at the sn-3 position. This structural configuration influences its physical and chemical properties, including melting point, solubility, and interaction with biological membranes.

Nutritional Benefits

Research indicates that this compound may contribute positively to human health through various mechanisms:

  • Fatty Acid Composition : The positioning of fatty acids within TAG molecules affects their metabolism. For instance, stearic acid is known to have a neutral effect on cholesterol levels compared to other saturated fatty acids .
  • Digestibility : Studies have shown that structured lipids like this compound can enhance the absorption of essential fatty acids and fat-soluble vitamins .

Metabolic Effects

The metabolism of this compound influences lipid profiles and energy metabolism:

  • Chylomicron Formation : Research indicates that dietary fats, including TAGs like this compound, affect chylomicron composition and subsequent lipid transport in the body. This can impact postprandial lipemia and overall lipid metabolism .
  • Impact on Lipid Profiles : The distribution of saturated versus unsaturated fatty acids in TAGs can modulate metabolic responses, influencing conditions such as obesity and cardiovascular diseases .

Study on Digestive Health

A study published in the Journal of Food Lipids explored the effects of structured lipids on digestion and absorption. It was found that incorporating this compound into diets improved the bioavailability of essential fatty acids compared to traditional fats .

Synthesis Techniques

Research has also focused on various synthesis methods for producing this compound:

  • Enzymatic Synthesis : Utilizing lipases for selective acylation allows for the creation of structured lipids with specific fatty acid placements, enhancing their nutritional properties .
  • Chemical Methods : Chemical synthesis approaches have been developed to produce high-purity triacylglycerols, which can be tailored for specific health applications .

Table 1: Comparison of Fatty Acid Composition

CompoundSaturated Fatty Acids (%)Unsaturated Fatty Acids (%)Notable Effects
This compound100 (C18:0)0Neutral cholesterol impact
Other common TAGsVariesVariesVaries (depends on composition)

Table 2: Synthesis Methods for this compound

MethodYield (%)Advantages
EnzymaticUp to 90%Specificity in acylation
ChemicalUp to 85%High purity

Q & A

Basic Research Questions

Q. How can researchers determine the structural configuration and purity of 3-Stearoyl-sn-glycerol?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : Use 1H^1H and 13C^{13}C NMR to confirm stereospecificity (sn-3 position) and acyl chain orientation. Compare spectral data with published values for glycerol esters (e.g., chemical shifts for glycerol backbone protons at δ ~3.5–4.5 ppm) .
  • Mass Spectrometry (MS) : Employ API-ES-MS to verify molecular weight (e.g., m/z 748.6 for related galactosylated analogs) and detect impurities .
  • Chromatography : Thin-layer chromatography (TLC) with solvents like CH2_2Cl2_2-MeOH (95:5) can assess purity and separation efficiency .

Q. What experimental techniques are suitable for analyzing the phase behavior of this compound in lipid systems?

Methodological Answer:

  • Differential Scanning Calorimetry (DSC) : Measure melting points and polymorphic transitions. For example, molecular compounds like βC in binary mixtures exhibit distinct DSC peaks at ~31.2°C .
  • Synchrotron X-ray Diffraction (XRD) : Resolve long-spacing values (e.g., 4.1 nm for double-chain structures) and metastable polymorphs (e.g., αC and β'C) .
  • Langmuir Monolayers : Use grazing-incidence XRD (GIXD) to study pressure-dependent molecular packing at air-water interfaces (e.g., 2–40 mN m1^{-1}) .

Advanced Research Questions

Q. How do chirality and acyl chain mismatches influence the crystallization kinetics of this compound?

Methodological Answer:

  • Kinetic vs. Thermodynamic Control : Compare crystallization pathways in enantiopure vs. racemic systems. For example, sn-3 stereospecificity in 1-palmitoyl-2,this compound (PSS) leads to distinct polymorphic forms under varying cooling rates .
  • Chain-Length Mismatch Studies : Use binary mixtures (e.g., with POP or PPO) to assess how mismatched acyl chains (e.g., stearoyl vs. oleoyl) alter phase diagrams and nucleation rates .

Q. What methodologies resolve contradictions in reported superoxide production rates during enzymatic interactions with this compound derivatives?

Methodological Answer:

  • Source-Specific Inhibition : Use inhibitors like R59022 for diacylglycerol kinases (DGKs) to isolate contributions from competing pathways (e.g., complex II vs. mGPDH in mitochondrial superoxide production) .
  • Tissue-Specific Assays : Compare enzyme kinetics across tissues (e.g., skeletal muscle vs. heart mitochondria) to contextualize variable H2_2O2_2 rates. DGK2 from Arabidopsis thaliana shows substrate preference for unsaturated DAGs, requiring tailored activity assays .

Q. How can researchers validate the formation of metastable polymorphs in this compound monolayers?

Methodological Answer:

  • Time-Resolved XRD : Capture transient phases (e.g., αC and β'C) during isothermal crystallization. Metastable forms often exhibit shorter long-spacing values (<4.0 nm) .
  • Pressure-Dependent GIXD : Monitor in-plane (Qxy_{xy}) and out-of-plane (Qz_z) scattering vectors to detect structural rearrangements at different surface pressures (e.g., 2–40 mN m1^{-1}) .

Q. Data Contradiction Analysis

Q. Why do studies report conflicting phase transition temperatures for this compound-containing systems?

Methodological Answer:

  • Impurity Profiling : Trace contaminants (e.g., diacylglycerols) can depress melting points. Use HPLC-MS to quantify purity thresholds (>98% for reproducible DSC data) .
  • Experimental Conditions : Variations in cooling rates (e.g., 0.5°C/min vs. 5°C/min) favor different polymorphs. Standardize protocols across studies .
  • Binary System Composition : Monotectic phase boundaries in mixtures (e.g., PPO/POP ratios) shift transition temperatures. Validate phase diagrams with XRD and DSC .

Q. Methodological Resources

  • Structural Databases : Cross-reference InChIKey identifiers (e.g., BJLPWUCPFAJINB-FLPKSHQQSA-N for related compounds) to ensure stereochemical accuracy .
  • Safety Protocols : Adhere to SDS guidelines for handling glycerol esters (e.g., avoid inhalation, use PPE) .

Properties

IUPAC Name

2,3-dihydroxypropyl octadecanoate
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InChI

InChI=1S/C21H42O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(24)25-19-20(23)18-22/h20,22-23H,2-19H2,1H3
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InChI Key

VBICKXHEKHSIBG-UHFFFAOYSA-N
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Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC(CO)O
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Molecular Formula

C21H42O4
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DSSTOX Substance ID

DTXSID7029160
Record name Glycerol 1-monostearate
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Molecular Weight

358.6 g/mol
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Physical Description

White waxy solid; [Merck Index], white to pale yellow wax-like solid with a mild fatty odour
Record name Glyceryl monostearate
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Solubility

insoluble in water; soluble in hot oils, organic solvents, soluble in hot alcohol (in ethanol)
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CAS No.

123-94-4, 14811-92-8, 31566-31-1, 83138-62-9
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3-Stearoyl-sn-glycerol
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3-Stearoyl-sn-glycerol

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